molecular formula C13H18ClNOS B4970026 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide

2-[(2-chlorobenzyl)thio]-N-isobutylacetamide

Cat. No. B4970026
M. Wt: 271.81 g/mol
InChI Key: XSQDSTDISBAPKY-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anticancer, antiviral, and antifungal properties.

Mechanism of Action

2-[(2-chlorobenzyl)thio]-N-isobutylacetamide exerts its effects by inhibiting the activity of HDAC enzymes, which play a critical role in the regulation of gene expression. HDAC inhibitors such as 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. It has also been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, and to enhance the activity of other anticancer agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potential toxicity, particularly at higher doses. This can limit its use in clinical settings, and may require the development of new formulations or dosing strategies to minimize toxicity.

Future Directions

There are a number of potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, including the development of new formulations or dosing strategies to minimize toxicity, the identification of biomarkers to predict response to treatment, and the investigation of its potential use in combination with other anticancer agents. Other areas of research could include the study of its potential use in the treatment of other diseases, such as viral infections or fungal infections, and the investigation of its effects on immune function and angiogenesis.

Synthesis Methods

2-[(2-chlorobenzyl)thio]-N-isobutylacetamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with isobutylamine to form the intermediate 2-(2-chlorobenzyl)isobutylamine, which is then reacted with acetic anhydride to form 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide. Other methods include the reaction of 2-chlorobenzylamine with isobutyl acetate and thioacetic acid, or the reaction of 2-chlorobenzoic acid with isobutylamine and thioacetic acid.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV), as well as antifungal activity against Candida albicans.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS/c1-10(2)7-15-13(16)9-17-8-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDSTDISBAPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide

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